![molecular formula C12H15NO5 B6296520 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% CAS No. 180859-80-7](/img/structure/B6296520.png)
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% (CEHPA-95) is a synthetic compound that has attracted attention in recent years due to its potential applications in scientific research. It is a derivative of the amino acid L-glutamic acid, and is commonly referred to as a “glutamate analogue”. CEHPA-95 has been investigated for its potential use in a variety of areas, including biochemical and physiological studies, drug delivery, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of various diseases, such as epilepsy and Parkinson’s disease. Additionally, it has been investigated as a potential drug delivery agent, as it is capable of crossing the blood-brain barrier and delivering drugs to the central nervous system. 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% has also been studied for its potential use in the diagnosis and monitoring of certain diseases, such as cancer.
Mecanismo De Acción
The mechanism of action of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% is not fully understood. However, it is believed to act as an agonist at certain glutamate receptors, which are responsible for the transmission of signals in the brain. Additionally, it is thought to modulate the activity of certain enzymes, such as glutamate dehydrogenase and glutamate decarboxylase, which are involved in the metabolism of glutamate.
Biochemical and Physiological Effects
The effects of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% on biochemical and physiological processes are still being studied. However, it has been shown to have neuroprotective effects in animal models of epilepsy, suggesting that it may be beneficial in the treatment of this condition. Additionally, it has been shown to modulate the activity of certain enzymes involved in the metabolism of glutamate, suggesting that it may be useful in the treatment of conditions related to glutamate imbalance, such as Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, it is non-toxic, and can be administered in relatively low doses. However, it is important to note that 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% is not approved for use in humans, and thus its use in laboratory experiments should be conducted with caution.
Direcciones Futuras
The potential applications of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% are still being investigated. Future research may focus on its use as a therapeutic agent for the treatment of neurological disorders, such as epilepsy and Parkinson’s disease. Additionally, further research may be conducted to explore its potential use as a drug delivery agent, and to further investigate its effects on biochemical and physiological processes. Additionally, further research may be conducted to investigate the potential of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% as a diagnostic and monitoring tool for certain diseases, such as cancer. Finally, research may be conducted to investigate the potential of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% as a therapeutic agent for other conditions, such as depression and anxiety.
Métodos De Síntesis
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% can be synthesized by a variety of methods. One method involves the use of an organic reaction between 2-chloroethanol and 3-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a substituted aromatic aldehyde, which can then be reacted with L-glutamic acid to form 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%.
Propiedades
IUPAC Name |
3-[N-(2-carboxyethyl)-3-hydroxyanilino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10-3-1-2-9(8-10)13(6-4-11(15)16)7-5-12(17)18/h1-3,8,14H,4-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINSZLWCQLVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N(CCC(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

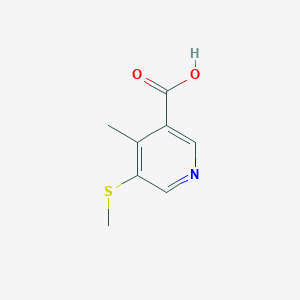

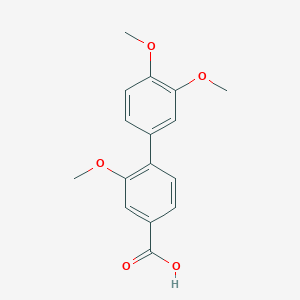
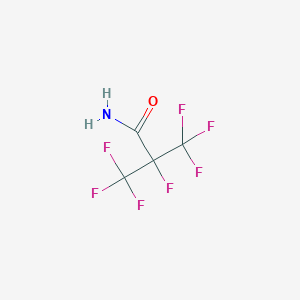
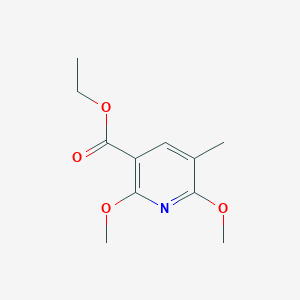
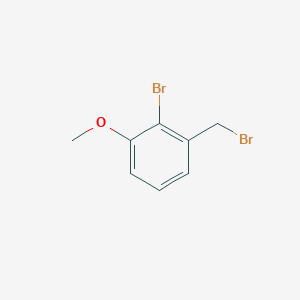






![Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)]](/img/structure/B6296536.png)
![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)